molecular formula C17H16N4O3 B3729172 N'~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE

N'~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE

Cat. No.: B3729172
M. Wt: 324.33 g/mol
InChI Key: DEWFYEXIVCVOTJ-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyrazole ring, and a furohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE typically involves the condensation of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with 2-methyl-3-furohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and other functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N’~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’~3~-{(Z)-1-[3-(4-HYDROXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE
  • N’~3~-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE

Uniqueness

N’~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

N-[(Z)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-15(7-8-24-11)17(22)21-19-10-13-9-18-20-16(13)12-3-5-14(23-2)6-4-12/h3-10H,1-2H3,(H,18,20)(H,21,22)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWFYEXIVCVOTJ-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C\C2=C(NN=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE
Reactant of Route 2
N'~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE
Reactant of Route 3
N'~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE
Reactant of Route 4
N'~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE
Reactant of Route 5
N'~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'~3~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-METHYL-3-FUROHYDRAZIDE

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